molecular formula C13H9FO2 B180754 2-Fluoro-5-phenylbenzoic acid CAS No. 146328-84-9

2-Fluoro-5-phenylbenzoic acid

Cat. No.: B180754
CAS No.: 146328-84-9
M. Wt: 216.21 g/mol
InChI Key: CBDZTEBMHMCYCY-UHFFFAOYSA-N
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Description

2-Fluoro-5-phenylbenzoic acid is an organic compound with the molecular formula C13H9FO2. It is a derivative of benzoic acid, where a fluorine atom is substituted at the second position and a phenyl group at the fifth position of the benzene ring. This compound is known for its applications in organic synthesis and as a building block in pharmaceutical research.

Safety and Hazards

While specific safety and hazard information for 2-Fluoro-5-phenylbenzoic acid is not available, it is generally advisable to use personal protective equipment, avoid dust formation, and handle the compound in a well-ventilated area .

Future Directions

The catalytic reduction of carboxylic acid derivatives, including potentially 2-Fluoro-5-phenylbenzoic acid, has witnessed rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . The future may see further advances in this area, potentially opening up new applications for this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-phenylbenzoic acid typically involves the Suzuki coupling reaction. This method includes the reaction of 5-bromo-2-fluorobenzoic acid with phenylboronic acid in the presence of a palladium catalyst (tetrakis(triphenylphosphine)palladium(0)) and a base such as cesium carbonate. The reaction is carried out in a mixture of water and N,N-dimethylformamide at 110°C under an inert atmosphere .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process often involves recrystallization or chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-phenylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Oxidation Reactions: The phenyl group can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) in the presence of a base.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

  • Substitution reactions yield various substituted benzoic acids.
  • Reduction reactions produce alcohols or aldehydes.
  • Oxidation reactions result in quinones or other oxidized compounds .

Scientific Research Applications

2-Fluoro-5-phenylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Fluoro-5-phenylbenzoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4-Fluorobiphenyl-3-carboxylic acid
  • 2-Fluoro-4-phenylbenzoic acid
  • 2-Fluoro-3-phenylbenzoic acid

Comparison: 2-Fluoro-5-phenylbenzoic acid is unique due to the specific positioning of the fluorine and phenyl groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physical properties, such as melting point and solubility, and distinct biological interactions .

Properties

IUPAC Name

2-fluoro-5-phenylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-12-7-6-10(8-11(12)13(15)16)9-4-2-1-3-5-9/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDZTEBMHMCYCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80471734
Record name 2-fluoro-5-phenylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146328-84-9
Record name 2-fluoro-5-phenylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Bromo-2-fluoro-benzoic acid (49) (2.0 g, 9.00 mmol) was coupled to phenyl boronic acid (1.23 g, 10.00 mmol) using method F, except that after the 2 hour reaction, water (50 mL) and TBME (50 mL) were added. The mixture was filtered and the aqueous layer was washed with TBME. The aqueous layer was then acidified with 1N HCl and the precipitated solid was collected and dried. Yield: 1.6 g, 82%
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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